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Compound of Interest

Compound Name:
3-(3-Fluorophenoxy)piperidine

hydrochloride

CAS No.: 1184976-95-1

Cat. No.: B1451470

Get Quote

Abstract & Scope
This guide details the structural confirmation of 3-(3-Fluorophenoxy)piperidine
hydrochloride (CAS: N/A for specific salt; Free base analog often referenced in scaffold

libraries). As a positional isomer distinct from the more common 4-substituted variants, this

compound requires precise NMR and MS analysis to verify the meta-substitution on the

phenoxy ring and the 3-position connectivity on the piperidine scaffold. This protocol

establishes the "Gold Standard" characterization workflow using High-Resolution Mass

Spectrometry (HRMS) and Multi-nuclear NMR (

H,

C,

F).[1]
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IUPAC Name: 3-(3-Fluorophenoxy)piperidine hydrochloride

Molecular Formula:

[1]

Molecular Weight: 195.23 g/mol (Free Base) / 231.69 g/mol (HCl Salt)[1]

Key Structural Features:

Piperidine Ring: Secondary amine (protonated in salt form).[1]

Chiral Center: Carbon-3 of the piperidine ring (Note: This protocol assumes a racemic

mixture unless chiral HPLC is specified).

Ether Linkage: Connects C3 of piperidine to the phenyl ring.

Fluorine Substituent:Meta-position (3-position) on the phenyl ring.
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Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/HRMS)[2]
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Theoretical Background
The molecule contains a basic secondary amine. Under Electrospray Ionization (ESI) in

positive mode, the piperidine nitrogen is readily protonated, yielding a distinct

ion.[1] Fragmentation typically occurs at the ether linkage, ejecting the phenoxy group and
leaving the piperidine ring cation.[1]

Protocol
Instrument: Q-TOF or Orbitrap (preferred for exact mass); Triple Quadrupole for routine ID.

Solvent System:

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Prep: Dissolve 1 mg in 1 mL Methanol; dilute 1:100 with Mobile Phase A/B (50:50).

Ionization Source: ESI Positive Mode (+).

Expected Data & Interpretation[3]
Ion Type m/z (Theoretical) Description

196.1132
Protonated molecular ion

(Base Peak).

218.0952
Sodium adduct (intensity

varies with solvents).

Fragment 1 84.08

: Tetrahydropyridine cation

(Loss of

). Diagnostic for piperidine ring.

Fragment 2 112.03
: Fluorophenol radical cation

(less common in ESI, seen in

EI).[1]
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Expert Insight: The presence of the m/z 84 fragment is critical. It confirms the piperidine ring

integrity. If you observe m/z 70 or 56, these are secondary fragments from the piperidine ring

(retro-Diels-Alder collapse).

NMR Spectroscopy Characterization
Solvent Selection Strategy
DMSO-

is the mandatory solvent for the hydrochloride salt.

Reasoning: In

, the salt is often insoluble.[1] In

or

, the ammonium protons (

) exchange rapidly with deuterium and disappear.[1] DMSO-

preserves the ammonium signals (typically

9.0–9.5 ppm), allowing direct confirmation of salt formation and stoichiometry.[1]

F NMR (The Diagnostic Filter)
Before running complex 2D proton experiments, run a quick

F scan.[1]

Expected Shift:

-111.0 to -113.0 ppm (singlet or multiplet depending on decoupling).

Validation: A single peak in this region confirms mono-fluorination. A shift around -112 ppm is

characteristic of a meta-fluorophenoxy moiety (distinct from para ~-118 ppm or ortho ~-130

ppm).

H NMR Assignments (400 MHz, DMSO- )
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

9.0 – 9.6 Broad Singlet 2H

Ammonium

protons. Confirm

salt form.

Ar-H 7.2 – 7.4 Multiplet 1H
Ar-H5 (Meta to F,

Para to O).

Ar-H 6.8 – 7.1 Multiplet 3H

Ar-H2, H4, H6

(Ortho/Para to

F).

C3-H 4.6 – 4.8 Multiplet (tt-like) 1H

Diagnostic:

Deshielded by

Oxygen. Distinct

from C4-isomer (

~4.5).

C2-H 3.2 – 3.4 Broad Doublet 2H

Alpha to N,

deshielded by

proximity to O-

substituent.

C6-H 2.9 – 3.1 Multiplet 2H Alpha to N.

C4/C5-H 1.6 – 2.1 Multiplet 4H

Ring methylenes

(beta/gamma to

N).

Note on C3-H: The chemical shift of the proton at the 3-position is the structural key. In a 4-

substituted isomer, the methine proton is more symmetric. In this 3-isomer, the C2 protons are

diastereotopic (non-equivalent) due to the adjacent chiral center at C3, often appearing as

complex multiplets rather than a clean triplet.[1]

C NMR & C-F Coupling
Fluorine coupling (
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) provides an internal "ruler" for assigning the aromatic ring.[1]

C-F (ipso): ~163 ppm (Doublet,

Hz).[1]

C-O (ipso): ~158 ppm (Doublet,

Hz).[1]

C-2/C-4 (Aromatic): Doublets with

Hz.

C-3 (Piperidine): ~70-72 ppm (Methine attached to Oxygen).

Quality Control & Impurity Profiling
When analyzing synthesized batches, watch for these common impurities:

Piperidine Regioisomers: The 4-isomer (4-(3-fluorophenoxy)piperidine). Detection: Look for

splitting of the C-O methine peak in

H NMR.

Residual Solvent: Methanol (

3.16, 4.01 in DMSO) or Ethanol.[1]

Free Base: Absence of peaks at 9.0+ ppm indicates loss of HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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